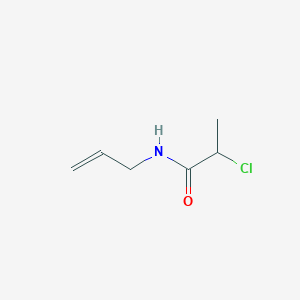
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in medicinal chemistry due to their unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- typically involves the following steps:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-amino acids.
Functional Group Modification: Introduction of the carbamoyl group and the m-methoxyphenyl group can be done through nucleophilic substitution or addition reactions.
Propyl Group Addition: The propyl group can be introduced via alkylation reactions using propyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the azetidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL- would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to a biological response. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with different functional groups.
3-Phenylazetidine: Similar structure but lacks the carbamoyl and methoxy groups.
1-Propylazetidine: Similar structure but lacks the carbamoyl and phenyl groups.
Uniqueness
AZETIDINE, 1-CARBAMOYL-3-(m-METHOXYPHENYL)-3-PROPYL-: is unique due to the presence of the carbamoyl, m-methoxyphenyl, and propyl groups, which may confer distinct chemical and biological properties compared to other azetidine derivatives.
Eigenschaften
CAS-Nummer |
19832-50-9 |
|---|---|
Molekularformel |
C14H20N2O2 |
Molekulargewicht |
248.32 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-3-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C14H20N2O2/c1-3-7-14(9-16(10-14)13(15)17)11-5-4-6-12(8-11)18-2/h4-6,8H,3,7,9-10H2,1-2H3,(H2,15,17) |
InChI-Schlüssel |
FNHLPBGAHMPTRT-UHFFFAOYSA-N |
SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Kanonische SMILES |
CCCC1(CN(C1)C(=O)N)C2=CC(=CC=C2)OC |
Key on ui other cas no. |
19832-50-9 |
Synonyme |
3-(m-Methoxyphenyl)-3-propyl-1-carbamoylazetidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[Methyl-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B12846.png)


![1-[4-(Propan-2-yl)-2-sulfanylidene-1,3-thiazolidin-3-yl]propan-1-one](/img/structure/B12854.png)
![2-bromo-N-[4-[2-[[3-[4-[2-(cyclopropylmethoxy)ethyl]phenoxy]-2-hydroxypropyl]amino]-2-methylpropyl]phenyl]acetamide](/img/structure/B12855.png)




